Cesium molybdate

Descripción general

Descripción

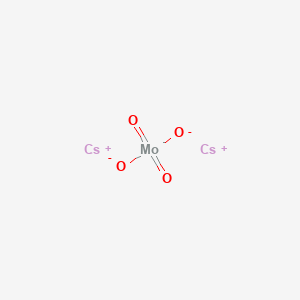

Cesium molybdate is an inorganic compound with the chemical formula Cs₂MoO₄. It is a white crystalline solid that is known for its stability and unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cesium molybdate can be synthesized through several methods. One common approach involves the reaction of cesium carbonate (Cs₂CO₃) with molybdenum trioxide (MoO₃) at high temperatures. The reaction is typically carried out in a solid-state process:

Cs2CO3+MoO3→Cs2MoO4+CO2

This method requires precise control of temperature and reaction time to ensure the complete formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar solid-state reaction. The process involves mixing cesium carbonate and molybdenum trioxide in stoichiometric amounts, followed by heating the mixture in a furnace. The reaction conditions, such as temperature and duration, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Cesium molybdate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can participate in substitution reactions where the molybdate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) are commonly employed.

Substitution: Reactions with other metal salts can lead to the formation of different molybdate compounds.

Major Products Formed:

Oxidation: Higher oxidation state molybdates.

Reduction: Lower oxidation state molybdates.

Substitution: Various metal molybdates depending on the substituting metal

Aplicaciones Científicas De Investigación

Nuclear Science Applications

1.1 Fission Product Behavior

Cesium molybdate has been studied for its role in the behavior of fission products in nuclear reactors. Research indicates that cesium can form double molybdate phases, such as Cs₂Ba(MoO₄)₂, which may occur under high-temperature conditions typical of reactor environments. This compound's thermal stability and structural characteristics are crucial for understanding its solubility and interactions with other fission products in light water reactors and fast neutron reactors .

Case Study: Thermal Stability Analysis

A detailed study characterized the thermal stability of Cs₂Ba(MoO₄)₂ using high-temperature X-ray diffraction. The findings revealed that this compound maintains structural integrity up to 673 K, making it relevant for assessing the behavior of irradiated fuel under severe accident scenarios .

Materials Science Applications

2.1 Photoluminescent Properties

This compound exhibits promising photoluminescent properties, making it suitable for applications in optoelectronics and laser technology. Its ability to host lanthanide ions enhances its optical performance, which is valuable in developing advanced optical materials .

2.2 Crystal Growth Studies

Research into the electrochemical crystal growth of this compound has led to the discovery of new phases, such as a blue cesium molybdenum bronze (Cs₀.19MoO₂.85). This compound demonstrates unique electrical properties that could be harnessed in electronic devices .

Table 1: Properties of this compound Phases

| Phase | Lattice Parameters (Å) | Space Group | Electrical Conductivity |

|---|---|---|---|

| Cs₂MoO₄ | a = 10.67, b = 5.24, c = 6.65 | P2₁/c | Moderate |

| Cs₂Ba(MoO₄)₂ | a = 7.12, b = 7.12, c = 6.48 | R3̅m | High |

| Cs₀.19MoO₂.85 | a = 19.198, b = 5.519, c = 12.213 | C2/c | High |

Electrochemical Applications

3.1 Battery Technology

This compound is being investigated for its potential use in battery technologies due to its favorable electrochemical properties. The compound's ability to form various polymolybdates allows for tuning its characteristics to enhance battery performance .

Case Study: Polymolybdates Synthesis

A systematic study synthesized several cesium polymolybdates (e.g., Cs₂Mo₂O₇, Cs₂Mo₃O₁₀) through controlled reactions with molybdenum oxide at specific temperatures and atmospheres. These compounds exhibited distinct thermal and structural properties that are being evaluated for energy storage applications .

Mecanismo De Acción

The mechanism by which cesium molybdate exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby speeding up the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, this compound can act as an electron acceptor, while in reduction reactions, it can donate electrons .

Comparación Con Compuestos Similares

- Sodium molybdate (Na₂MoO₄)

- Potassium molybdate (K₂MoO₄)

- Ammonium molybdate ((NH₄)₂MoO₄)

Comparison: Cesium molybdate is unique due to its higher thermal stability and specific applications in high-radiation environments. Unlike sodium and potassium molybdates, this compound is more stable at elevated temperatures, making it suitable for use in nuclear technology. Additionally, its larger ionic radius compared to sodium and potassium allows for different structural and electronic properties, which can be advantageous in certain catalytic and industrial applications .

Actividad Biológica

Cesium molybdate () is a compound that has garnered attention in various fields, including nuclear science and biomedicine. This article delves into its biological activity, relevant case studies, and research findings, supported by data tables to enhance understanding.

Overview of this compound

This compound is an inorganic salt formed from cesium and molybdate ions. It is primarily studied for its applications in nuclear waste management due to its ability to immobilize radioactive cesium isotopes. However, its biological implications are also significant, particularly in the context of metal exposure and its effects on human health.

Biological Activity

Research indicates that this compound may influence biological systems through various mechanisms:

- Metal Interaction with Biological Molecules : Cesium and molybdenum are trace elements that can interact with proteins and enzymes, potentially affecting metabolic pathways.

- Adipokine Regulation : A study highlighted the association between urinary cesium levels and adipokine profiles in midlife women. Elevated urinary cesium was correlated with lower levels of soluble obesity receptor (sOB-R) and higher levels of leptin, indicating a potential role in metabolic dysregulation .

- Toxicological Implications : Exposure to cesium compounds has been linked to adverse health effects, including alterations in hormonal balance and metabolic disturbances. The interactions of cesium with other metals like lead and cadmium can exacerbate these effects .

Case Study 1: Urinary Metals and Adipokines

A study analyzed the impact of urinary metal concentrations, including cesium and molybdenum, on adipokine levels among midlife women. Key findings included:

- Urinary Molybdenum : Associated with a 5.54% increase in high molecular weight (HMW) adiponectin levels.

- Urinary Cesium : Linked to a 3.58% decrease in sOB-R levels, suggesting a negative impact on metabolic health .

| Metal | Effect on HMW Adiponectin | Effect on Leptin | Effect on sOB-R |

|---|---|---|---|

| Molybdenum | +5.54% | -6.14% | +2.98% |

| Cesium | N/A | N/A | -3.58% |

| Lead | N/A | -4.38% | -2.53% |

Case Study 2: Thermodynamic Modeling

In another study focusing on the thermodynamic properties of the Cs-Mo-O system, researchers explored the formation of this compound under specific conditions relevant to nuclear fission products. This research underscores the importance of understanding cesium's behavior in biological contexts, especially regarding its potential accumulation and toxicity .

Research Findings

- Solubility Studies : Research has shown that this compound can form solid solutions with other molybdates under high-temperature conditions, which may have implications for its stability in biological systems .

- Analytical Methods for Detection : Various analytical techniques such as ICP-MS and INAA have been employed to measure cesium levels in biological samples, highlighting the need for precise monitoring of exposure levels .

Propiedades

IUPAC Name |

dicesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNOBAWAZFBMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2MoO4 | |

| Record name | caesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Cesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13597-64-3 | |

| Record name | Molybdate (MoO42-), cesium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.